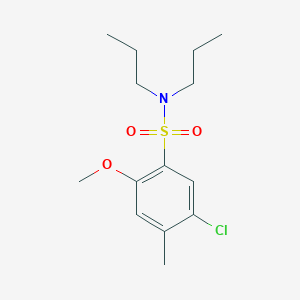
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chloro group, a methoxy group, and a methyl group on the benzene ring, along with a dipropylsulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 5-chloro-2-methoxy-4-methylbenzenesulfonamide, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Alkylation: The amino group is alkylated with propyl bromide in the presence of a base such as potassium carbonate to form the dipropylamino derivative.
Sulfonation: Finally, the compound is sulfonated using chlorosulfonic acid to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and improved safety.
化学反応の分析
Types of Reactions
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. This leads to the inhibition of the enzyme, disrupting the synthesis of folic acid in microorganisms and exerting an antimicrobial effect.
類似化合物との比較
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is similar in structure but has different substituents on the benzene ring.
5-chloro-2-methoxy-N-(4-nitrophenyl)benzamide: Another similar compound with a nitro group instead of a methyl group.
Uniqueness
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is unique due to the presence of the dipropylsulfonamide moiety, which imparts distinct chemical and biological properties. Its specific substitution pattern on the benzene ring also contributes to its unique reactivity and applications.
生物活性
5-Chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is an organic compound classified under sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound exhibits significant biological activities, primarily due to its ability to interact with specific molecular targets in biological systems.
Chemical Structure and Properties
The compound is characterized by:
- Chloro group at the 5-position
- Methoxy group at the 2-position
- Methyl group at the 4-position
- Dipropylsulfonamide moiety
This unique structure allows it to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which plays a critical role in folic acid synthesis in microorganisms.
The biological activity of this compound primarily involves:
- Inhibition of Dihydropteroate Synthase : By mimicking PABA, it inhibits the enzyme responsible for folic acid synthesis, leading to antimicrobial effects .
- Potential Antitumor Activity : Recent studies suggest that sulfonamide derivatives can inhibit protein disulfide isomerase (PDI), which is overexpressed in various cancers, including glioblastoma. This inhibition can induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells .
Biological Activity Overview
The following table summarizes the key biological activities and findings related to this compound:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that compounds similar to this compound showed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition of PABA binding to dihydropteroate synthase, effectively blocking folate synthesis necessary for bacterial growth.
Case Study 2: Cancer Treatment Potential
Research has indicated that sulfonamide derivatives, including this compound, can selectively inhibit glioblastoma cell growth. The mechanism involves allosteric binding to PDI, leading to enhanced sensitivity of cancer cells to chemotherapeutic agents like temozolomide. The treatment resulted in increased expression of G2/M checkpoint proteins and reduced DNA repair protein expression, indicating a potential therapeutic strategy against resistant cancer types .
特性
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3S/c1-5-7-16(8-6-2)20(17,18)14-10-12(15)11(3)9-13(14)19-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZXPHAXLHQQFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














